molecular formula C19H25NO B2590088 2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 313500-82-2

2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2590088
CAS No.: 313500-82-2
M. Wt: 283.415
InChI Key: QSYNTFHMFFHDCY-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound characterized by the presence of an adamantane group and a 4-methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of adamantane derivatives with 4-methylphenyl acetamide under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-methylphenylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through cellular membranes. This allows the compound to interact with intracellular targets, potentially modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ADAMANTAN-1-YL-PHENYL)-PROPAN-1-ONE: Similar in structure but with a propanone group instead of an acetamide moiety.

    2-ADAMANTAN-1-YL-PROPAN-2-OL: Contains an adamantane group but differs in the functional groups attached.

Uniqueness

2-(ADAMANTAN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its combination of the adamantane and 4-methylphenyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-adamantyl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-13-2-4-17(5-3-13)20-18(21)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYNTFHMFFHDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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